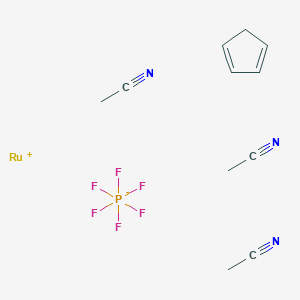

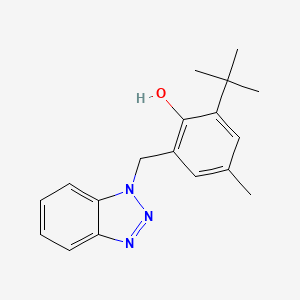

![molecular formula C7H9N5 B2769217 N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1881787-86-5](/img/structure/B2769217.png)

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a compound that belongs to the class of triazolopyridazines . Triazolopyridazines are a type of heterocyclic compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a fused triazole and pyridazine ring, with two methyl groups attached to the nitrogen atom . This structure can be confirmed through techniques such as X-ray diffraction .Scientific Research Applications

Crystallography and Molecular Structure

- A study detailed the crystal and molecular structure of a related compound, demonstrating its crystallization forms and the specific conformation of its molecular structure, which could have implications for designing compounds with desired physical and chemical properties (Dolzhenko et al., 2011).

Synthesis and Biological Evaluation

- Research on derivatives of the imidazo and triazolo pyridazine ring systems prepared and evaluated against human carcinomas and lung carcinoma in vitro highlights the potential for developing new therapeutic agents (Chen et al., 1982).

- Another study reported the synthesis of 6-hetarylamino[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazines, showcasing a broad substrate scope and good yields, which could be useful in pharmaceutical research (Palysaeva et al., 2014).

Fungicidal and Antimicrobial Activities

- Pyrazolylchalcone synthons were used to synthesize azolopyrimidines under grindstone technology, with certain compounds showing excellent antibacterial activities. This opens avenues for developing new antimicrobial agents (El-hashash et al., 2017).

- The synthesis of tubulin polymerisation promoters with fungicidal activity against various plant pathogens was explored, contributing to agricultural science by potentially offering new ways to protect crops from diseases (Crowley et al., 2010).

Antihistaminic Activity

- A study on fused pyridazines discovered compounds with both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, indicating potential for treating allergic conditions (Gyoten et al., 2003).

Future Directions

The future directions for the research and development of “N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine” could involve exploring its potential applications in various fields, including medicinal chemistry, due to its ability to interact with various biological targets . Additionally, further studies could be conducted to understand its synthesis process, chemical reactions, and physical and chemical properties in more detail.

Properties

IUPAC Name |

N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-11(2)7-4-3-6-9-8-5-12(6)10-7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWIXGMJNMSNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN2C=NN=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2769137.png)

![N-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-naphthalen-1-ylacetamide](/img/structure/B2769140.png)

![3-((5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2769144.png)

![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2769146.png)

![5-Chloro-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2769153.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2769154.png)